molecular formula C19H17N3O3S2 B6566855 methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021220-53-0

methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No.: B6566855
CAS No.: 1021220-53-0
M. Wt: 399.5 g/mol
InChI Key: CWHYKLKVNVUUTH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative characterized by a central 1,3-thiazol-2-sulfanylidene core substituted with a phenylcarbamoyl group at position 5, an amino group at position 4, and a methylbenzoate ester at position 2.

Properties

IUPAC Name

methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-11-8-9-12(18(24)25-2)10-14(11)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h3-10H,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYKLKVNVUUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of Thiazole Ring : Utilizing appropriate thiazole precursors and reagents to form the core structure.
  • Carbamoylation : Introducing the phenylcarbamoyl group through acylation reactions.
  • Methylation : Finally, methylating the benzoate portion to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Aspergillus niger64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The findings are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)20
A549 (Lung Cancer)18

The compound demonstrated significant cytotoxicity against these cell lines, suggesting potential as an anticancer therapeutic agent .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For instance, molecular docking studies have shown that it interacts effectively with key targets such as DNA gyrase and MurD enzyme in bacteria, disrupting their normal functions .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study by Prajapati et al. evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics .
  • Case Study on Anticancer Potential : In a recent investigation into novel thiazole-based anticancer agents, the compound was tested alongside other derivatives. It showed promising results in inhibiting cancer cell growth in vitro and was further analyzed for its apoptotic effects on MCF-7 cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, functional group variations, and inferred properties based on the evidence.

Structural Analogues with Thiazole/Thiadiazole Cores
Compound Name Key Structural Features Functional Differences Potential Applications Reference
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) 1,3,4-Thiadiazole core; methoxybenzoate ester linkage Thiadiazole (aromatic) vs. dihydrothiazole (non-aromatic); lacks sulfanylidene group Unknown (safety data only reported)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine-thiazole hybrid; morpholinosulfonyl and nitrile groups Larger heterocyclic system; sulfonamide vs. carbamoyl Kinase inhibition (hypothetical)
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, p, q, r) Thiazolylmethyl carbamates; complex peptide-like backbones Carbamate vs. benzoate ester; hydroxyl/peroxide substituents Antiviral/anticancer candidates

Key Observations :

  • Aromaticity vs.
  • Substituent Effects: The phenylcarbamoyl group in the target compound may enhance binding to biological targets compared to morpholinosulfonyl or nitrile groups in pyrimidine-thiazole hybrids .
Functional Group Comparison
Functional Group in Target Compound Analogous Group in Similar Compounds Impact on Reactivity/Bioactivity Reference
4-Amino group Methylamino (e.g., compound 4 in ) Amino groups enhance hydrogen bonding; methylamino reduces polarity
Phenylcarbamoyl Morpholinosulfonyl (compound 4, ) Carbamoyl offers hydrogen-bond acceptors; sulfonamide increases solubility
Sulfanylidene (C=S) Thioether (C-S-C) in LS-03205 Sulfanylidene may participate in tautomerism or metal chelation

Key Observations :

  • The sulfanylidene group in the target compound could confer redox activity or serve as a nucleophilic site, unlike thioethers in LS-03205 .
  • The methylbenzoate ester may improve membrane permeability compared to bulkier carbamate linkages in pharmacopeial analogs .

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